Tetraoctylphosphonium bromide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tetraoctylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.BrH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBRLOSUBRKEJW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047900 | |

| Record name | Tetraoctylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23906-97-0 | |

| Record name | Phosphonium, tetraoctyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23906-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraoctylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023906970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraoctylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraoctylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Tetraoctylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of tetraoctylphosphonium bromide (C₃₂H₆₈BrP), a quaternary phosphonium (B103445) salt. This document is intended to serve as a vital resource for professionals in research, chemical synthesis, and drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

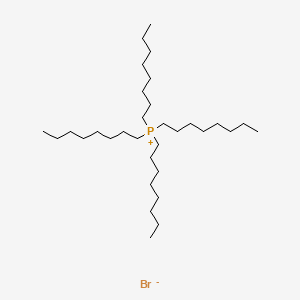

Chemical Identity and Structure

This compound is an ionic compound consisting of a central phosphorus atom bonded to four octyl chains, forming a bulky, symmetric cation. The positive charge on the phosphonium center is balanced by a bromide anion. Its long alkyl chains render it highly lipophilic, a key characteristic influencing its solubility and applications.

| Identifier | Value | Reference |

| IUPAC Name | tetraoctylphosphanium bromide | [1] |

| Synonyms | Tetra-n-octylphosphonium Bromide, Cyphos IL 166 | [2][3] |

| CAS Number | 23906-97-0 | [2] |

| Molecular Formula | C₃₂H₆₈BrP | [2] |

| SMILES | CCCCCCCC--INVALID-LINK--(CCCCCCCC)CCCCCCCC.[Br-] | [4] |

| InChI Key | QVBRLOSUBRKEJW-UHFFFAOYSA-M | [4] |

Physicochemical Properties

The properties of this compound are summarized below. These values are critical for its application in synthesis, as a phase-transfer catalyst, and in the formulation of ionic liquids.[5][6]

2.1 Physical and Thermal Properties

| Property | Value | Reference |

| Molecular Weight | 563.76 g/mol | [7] |

| Appearance | White to off-white solid | [2][5] |

| Melting Point | 38-45 °C | [2][5] |

| Flash Point | 121 °C (249.8 °F) | |

| pH | <3 (50 g/L in H₂O) | |

| LogP (Octanol-Water Partition Coefficient) | 9.45 | [2] |

2.2 Solubility

| Solvent | Solubility | Reference |

| Water | Limited solubility | [6] |

| Organic Solvents | Soluble | [6] |

2.3 Spectral Data

| Technique | Description | Reference |

| ¹H NMR | Spectrum available in CDCl₃ | [8] |

| ¹³C NMR | Spectrum available in CDCl₃ | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of chemical compounds. Below are generalized protocols for determining key physicochemical properties of this compound.

3.1 Determination of Melting Point via Differential Scanning Calorimetry (DSC)

This method provides precise melting point and phase transition data.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 0 °C.

-

Ramp the temperature from 0 °C to 100 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

Cool the sample to 0 °C at a rate of 10 °C/min.

-

Initiate a second heating ramp from 0 °C to 100 °C at 10 °C/min to obtain the melting endotherm.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm observed in the second heating cycle.

3.2 Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure.

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire the proton NMR spectrum using a 400 MHz (or higher) spectrometer.

-

Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon NMR spectrum on the same sample.

-

Use a proton-decoupled sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.

-

-

Data Analysis: Process the spectra to identify chemical shifts and coupling constants. The resulting data should be consistent with the tetraoctylphosphonium cation structure.

3.3 Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal decomposition temperature.

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Load the sample into the TGA furnace.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Data Analysis: The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs (T₅).

Visualizations: Workflows and Mechanisms

Visual diagrams are provided to illustrate key experimental and logical processes involving this compound.

Caption: Experimental workflow for physicochemical characterization.

Caption: Role as a phase transfer catalyst.

References

- 1. This compound | C32H68BrP | CID 3015167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound [chembk.com]

- 6. CAS 23906-97-0: Phosphonium, tetraoctyl-, bromide (1:1) [cymitquimica.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Synthesis and Characterization of Tetraoctylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraoctylphosphonium bromide (C₃₂H₆₈BrP) is a quaternary phosphonium (B103445) salt notable for its lipophilic nature, thermal stability, and utility as a phase-transfer catalyst and an ionic liquid precursor.[1][2] Its four long octyl chains render it highly soluble in non-polar organic solvents while maintaining its ionic character, a combination of properties valuable in organic synthesis and materials science.[1][2] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, presenting standardized protocols, tabulated data, and workflow visualizations to support its application in research and development.

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₆₈BrP | [3] |

| Molecular Weight | 563.76 g/mol | [4] |

| CAS Number | 23906-97-0 | [4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 40-45 °C | [4] |

| Flash Point | 121 °C | [4] |

| Solubility | Negligible in water; soluble in organic solvents like hexane, toluene (B28343), alcohols, and chloroform. | [1][2] |

| pH | <3 (50 g/L in H₂O) | [4] |

Synthesis of this compound

The synthesis of this compound is achieved through a quaternization reaction. This involves the nucleophilic attack of a trialkylphosphine on an alkyl halide. For this specific compound, trioctylphosphine (B1581425) is reacted with 1-bromooctane.

Synthesis Pathway

The reaction is a direct combination of the two precursors to form the quaternary phosphonium salt.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is based on the general procedure for the synthesis of tetraalkylphosphonium halides.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of trioctylphosphine and 1-bromooctane.

-

Reaction: Heat the mixture with stirring to a temperature between 100-120 °C.

-

Reaction Time: Maintain the reaction at this temperature for 10-15 hours. The reaction mixture will become more viscous as the solid product forms.

-

Cooling: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. The crude product should solidify upon cooling.

Experimental Protocol: Purification (Recrystallization)

Quaternary phosphonium salts are often hygroscopic and can be challenging to crystallize.[5] The following procedure describes a general method for purification.[5][6]

-

Initial Wash: Transfer the crude solid product from the reaction flask. Triturate (wash) the solid vigorously with a non-polar solvent like n-hexane to remove any unreacted starting materials.

-

Filtration: Isolate the solid product by vacuum filtration, washing the filter cake with additional cold n-hexane.[7]

-

Solvent Selection for Recrystallization: The choice of solvent is critical. A common technique involves dissolving the product in a minimal amount of a boiling solvent in which it is soluble (e.g., ethyl acetate (B1210297) with a few drops of acetonitrile (B52724) to achieve dissolution) and then allowing it to cool.[5] An alternative is to dissolve the product in a good solvent (e.g., toluene or dichloromethane) and induce crystallization by the slow addition of an anti-solvent (e.g., n-hexane or diethyl ether).[5]

-

Dissolution: In a clean flask, dissolve the washed product in a minimum amount of the chosen boiling "good" solvent.

-

Crystallization: If using a single solvent system, allow the flask to cool slowly to room temperature, and then place it in an ice bath or freezer to maximize crystal formation. If using a solvent/anti-solvent system, slowly add the anti-solvent to the solution at room temperature until it becomes cloudy, then allow it to stand for crystallization.[6]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration.[7] Wash the crystals with a small amount of cold anti-solvent. Dry the final product under vacuum to remove any residual solvent.

Characterization

A comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.

Characterization Workflow

Caption: Experimental Workflow for Product Characterization.

Spectroscopic Analysis

NMR spectroscopy is used to determine the structure of the compound by analyzing the magnetic properties of its atomic nuclei.[8] Spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

| Technique | Expected Chemical Shifts (δ, ppm) | Interpretation |

| ¹H NMR | ~ 2.2 - 2.5 | Multiplet corresponding to the α-methylene protons (-P-CH₂ -), deshielded by the adjacent phosphorus atom. |

| ~ 1.2 - 1.6 | Broad multiplets for the internal methylene (B1212753) protons of the octyl chains (-CH₂-)n. | |

| ~ 0.8 - 0.9 | Triplet corresponding to the terminal methyl protons (-CH₃).[8] | |

| ¹³C NMR | ~ 110 - 150 | Aromatic carbons (if applicable, not in this case).[9] |

| ~ 50 - 70 | Carbons bonded to heteroatoms (e.g., C-O, C-N).[10] | |

| ~ 20 - 40 | Aliphatic carbons (α-carbon to P will be downfield). The octyl chain carbons will appear in this region.[9] | |

| ~ 14 | Terminal methyl carbon (-C H₃).[9] | |

| ³¹P NMR | ~ +25 to +40 | A single peak is expected in the proton-decoupled spectrum. The chemical shift for quaternary phosphonium salts ([R₄P]⁺) typically falls in this range, relative to 85% H₃PO₄.[1][11] |

FTIR spectroscopy identifies functional groups within the molecule by measuring the absorption of infrared radiation.[12] The sample is typically analyzed as a solid using a KBr pellet or ATR accessory.[13]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~ 2960 - 2920 | C-H Asymmetric Stretching | -CH₃, -CH₂- |

| ~ 2870 - 2850 | C-H Symmetric Stretching | -CH₃, -CH₂- |

| ~ 1465 | C-H Bending (Scissoring) | -CH₂- |

| ~ 720 - 760 | P-C Stretching | Phosphonium Cation |

These values are based on characteristic absorptions for similar phosphonium-based ionic liquids.[14]

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and structure.[15]

| Technique | Expected Observation | Interpretation |

| Electrospray Ionization (ESI-MS) | m/z ≈ 483.9 | This corresponds to the mass of the tetraoctylphosphonium cation [C₃₂H₆₈P]⁺.[16] |

| Fragmentation Pattern | Peaks corresponding to the loss of octyl chains (loss of 113 Da) and smaller alkyl fragments.[17] | Cleavage of the P-C bonds is a common fragmentation pathway for phosphonium salts.[17] |

| Isotopic Pattern | N/A for the cation. | The bromide anion (Br⁻) is not typically observed in positive ion mode. If observed in negative mode, it would show two peaks of nearly equal intensity at m/z 79 and 81, corresponding to the two stable isotopes of bromine.[18] |

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the material.[19][20]

| Technique | Typical Measurement | Information Provided |

| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature. | Determines the decomposition temperature and overall thermal stability of the compound. Can also indicate the presence of residual solvent or water.[20] |

| Differential Scanning Calorimetry (DSC) | Heat flow into or out of the sample as a function of temperature. | Determines the melting point (endothermic peak) and can identify other phase transitions, such as crystallization (exothermic peak).[20] |

Applications in Research and Drug Development

This compound serves primarily as a Phase-Transfer Catalyst (PTC) .[21] In drug development and organic synthesis, immiscible reactants are common. A PTC like this compound facilitates the transport of a reactant (usually an anion) from an aqueous or solid phase into an organic phase where the reaction occurs, thereby increasing reaction rates and yields.[22][23] Its high thermal stability makes it suitable for reactions requiring elevated temperatures where more common ammonium-based catalysts might decompose.[2] Additionally, its use as a precursor for creating hydrophobic ionic liquids opens avenues for its use as a novel solvent or extraction medium in pharmaceutical processes.[1]

References

- 1. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 3. This compound | C32H68BrP | CID 3015167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound for synthesis 23906-97-0 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bhu.ac.in [bhu.ac.in]

- 11. 31P [nmr.chem.ucsb.edu]

- 12. agilent.com [agilent.com]

- 13. Tetrabutylphosphonium bromide [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. tutorchase.com [tutorchase.com]

- 16. GSRS [gsrs.ncats.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. savemyexams.com [savemyexams.com]

- 19. TGA/DSC [sites.mpip-mainz.mpg.de]

- 20. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 21. jetir.org [jetir.org]

- 22. nbinno.com [nbinno.com]

- 23. researchgate.net [researchgate.net]

Tetraoctylphosphonium bromide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetraoctylphosphonium bromide, a quaternary phosphonium (B103445) salt with significant applications in organic synthesis and materials science. This document details its chemical and physical properties, primary applications with a focus on phase-transfer catalysis, relevant experimental protocols, and safety information.

Core Properties and Data

This compound, with the chemical formula C₃₂H₆₈BrP, is a key reagent in various chemical transformations.[1][2] Its defining characteristic is the presence of four long octyl chains attached to a central phosphorus atom, which imparts high lipophilicity.[3] This structure makes it an effective phase-transfer catalyst, particularly in reactions involving non-polar organic solvents.[3]

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value |

| CAS Number | 23906-97-0 |

| Molecular Weight | 563.76 g/mol |

| Molecular Formula | C₃₂H₆₈BrP[1][2] |

| Melting Point | 40-45 °C |

| Flash Point | 121 °C |

| LD₅₀ (oral, rat) | 2800 mg/kg[1] |

| Appearance | White to off-white crystalline solid[3] |

Hazard and Safety Information

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage[3][4] |

| Serious Eye Damage/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage[3][4] |

Applications in Research and Development

The primary application of this compound is as a phase-transfer catalyst (PTC) .[5][6][7] PTCs are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs.[5][6] This is particularly useful in reactions where the reactants have different solubilities, such as in aqueous-organic systems.[5][6]

The tetraoctylphosphonium cation, being lipophilic, can transport anions from an aqueous phase into an organic phase, thereby accelerating the reaction rate.[7][8] Phosphonium salts like this compound are often more effective and exhibit higher thermal stability than their ammonium-based counterparts.[6][9]

Key applications include:

-

Nucleophilic substitution reactions: Facilitating reactions between anionic nucleophiles and organic substrates.[10]

-

Synthesis of nanoparticles: Acting as a stabilizing or capping agent.

Experimental Protocols

While specific experimental conditions are highly dependent on the particular reaction, a generalized protocol for a phase-transfer catalyzed nucleophilic substitution is provided below. This compound is a suitable catalyst for such a reaction.

General Protocol for Phase-Transfer Catalyzed Alkylation

Objective: To perform an alkylation reaction on a nucleophilic substrate using an alkyl halide in a biphasic system, catalyzed by this compound.

Materials:

-

Nucleophilic substrate (e.g., a phenol (B47542) or an amine)

-

Alkylating agent (e.g., an alkyl bromide or chloride)

-

This compound (1-5 mol%)

-

Aqueous base solution (e.g., NaOH or K₂CO₃)

-

Organic solvent (e.g., toluene, dichloromethane)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nucleophilic substrate in the chosen organic solvent.

-

Add the aqueous base solution to the flask.

-

Add a catalytic amount of this compound (typically 1-5 mol% relative to the substrate).

-

To the vigorously stirred biphasic mixture, add the alkylating agent, either neat or dissolved in a small amount of the organic solvent.

-

Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates).

-

Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product using a suitable technique, such as column chromatography, distillation, or recrystallization.

Diagrams

Phase-Transfer Catalysis Workflow

Caption: Workflow of Phase-Transfer Catalysis.

Synthesis of this compound

Caption: Synthesis of this compound.

References

- 1. chembk.com [chembk.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. High-Purity this compound | CAS 23906-97-0 | Aure Chemical [aurechem.com]

- 4. This compound | C32H68BrP | CID 3015167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phase_transfer_catalyst [chemeurope.com]

- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. littleflowercollege.edu.in [littleflowercollege.edu.in]

- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Tetraoctylphosphonium Bromide in Common Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetraoctylphosphonium bromide (C₃₂H₆₈BrP), a quaternary phosphonium (B103445) salt, is a versatile compound utilized as a phase-transfer catalyst and as a component of ionic liquids. Its efficacy in various applications is intrinsically linked to its solubility characteristics in different organic media. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide synthesizes qualitative solubility information, presents likely solubility trends based on the behavior of analogous phosphonium salts, and provides a detailed experimental protocol for the quantitative determination of its solubility. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling informed solvent selection and experimental design.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| CAS Number | 23906-97-0 | [1][2] |

| Molecular Formula | C₃₂H₆₈BrP | [1][2] |

| Molecular Weight | 563.76 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 38-45 °C | [1][3] |

Solubility Profile

The long, nonpolar octyl chains of the tetraoctylphosphonium cation dominate its solubility characteristics, rendering it highly soluble in nonpolar and moderately polar aprotic organic solvents, while exhibiting limited solubility in highly polar and aqueous environments.[4]

Quantitative Solubility Data

Qualitative and Expected Solubility

Based on the structure of this compound and the reported solubility of similar long-chain tetraalkylphosphonium salts, a qualitative solubility profile can be inferred. The following table summarizes the expected solubility in common organic solvents.

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Hydrocarbons | Toluene (B28343) | High | Commercial solutions are available in toluene. |

| Hexane | High | The long alkyl chains favor dissolution in nonpolar alkanes. | |

| Chlorinated Solvents | Dichloromethane | High | Expected to readily dissolve due to its polarity and ability to solvate ionic species. |

| Chloroform | High | Similar to dichloromethane, it is a good solvent for many organic salts. | |

| Ethers | Diethyl Ether | Moderate to High | The ether functionality can interact with the cation, and the overall low polarity is compatible. |

| Tetrahydrofuran (THF) | Moderate to High | Similar to diethyl ether, with slightly higher polarity. | |

| Ketones | Acetone | Moderate | The polar nature of the ketone may lead to reasonable solubility. |

| Esters | Ethyl Acetate | Moderate | Expected to be a moderately effective solvent. |

| Alcohols | Methanol (B129727) | Low to Moderate | The highly polar and protic nature of methanol is less favorable for the nonpolar cation. |

| Ethanol | Low to Moderate | Similar to methanol, with slightly lower polarity. | |

| Polar Aprotic | Dimethylformamide (DMF) | Moderate | The high polarity may facilitate the dissolution of the ionic component. |

| Dimethyl Sulfoxide (DMSO) | Moderate | Similar to DMF, a highly polar solvent capable of dissolving many salts. | |

| Water | Water | Low | The hydrophobic nature of the tetraoctylphosphonium cation leads to poor water solubility.[4] |

Experimental Protocol for Solubility Determination

The following section details a standard gravimetric method for the quantitative determination of the solubility of this compound in a given organic solvent.

Materials and Apparatus

-

This compound (analytical grade, dried under vacuum)

-

Organic solvent of interest (HPLC grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Temperature probe

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass evaporation dishes

-

Drying oven

-

Desiccator

Procedure

-

Sample Preparation: Add an excess amount of dried this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Solvent Addition: Accurately weigh a specific amount of the organic solvent and add it to the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Maintain the vial at the set temperature.

-

Sample Extraction: Carefully withdraw a known mass of the clear supernatant using a pre-warmed syringe. Attach a syringe filter and dispense the saturated solution into a pre-weighed evaporation dish. Record the exact mass of the solution transferred.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C).

-

Drying to Constant Weight: Once all the solvent has evaporated, transfer the evaporation dish to a desiccator to cool to room temperature. Weigh the dish. Repeat the drying and cooling cycles until a constant weight is achieved.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Gravimetric method for solubility determination.

Factors Influencing Solubility

The solubility of this compound is a complex interplay of several factors, as depicted in the diagram below.

Caption: Interplay of factors affecting solubility.

Conclusion

While quantitative solubility data for this compound remains scarce in the literature, its chemical structure and the available qualitative information strongly suggest high solubility in nonpolar and moderately polar aprotic organic solvents, and low solubility in highly polar and protic solvents like water. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable method for experimental determination. The visualizations included serve to clarify the experimental workflow and the fundamental principles governing the solubility of this compound. This guide provides a solid foundation for researchers and drug development professionals working with this compound.

References

Thermal Stability and Decomposition of Tetraoctylphosphonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of tetraoctylphosphonium bromide ([P(C₈H₁₇)₄]Br), a quaternary phosphonium (B103445) salt with applications as a phase-transfer catalyst and as a component of ionic liquids. Understanding the thermal behavior of this compound is critical for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures.

Physicochemical Properties and Thermal Behavior

This compound is a colorless to pale yellow solid at room temperature. While it exhibits relative stability under ambient conditions, it is susceptible to decomposition at high temperatures. The thermal stability of phosphonium salts is influenced by several factors, including the nature of the organic substituents and the counter-ion. The bromide anion, being a reasonably good nucleophile, can play a significant role in the decomposition pathway.

Quantitative Thermal Analysis Data

| Parameter | Value | Source/Compound Context |

| Melting Point | 45 °C | This compound |

| Thermal Stability (Onset) | > 200 °C | This compound modified montmorillonite |

| General Decomposition Range | > 300 °C | For many phosphonium salts with various anions |

Experimental Protocols for Thermal Analysis

The thermal stability of this compound is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

-

A small, weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled rate under an inert atmosphere.

-

The difference in heat flow between the sample and the reference is measured and plotted against temperature, revealing endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Decomposition Pathway and Products

The thermal decomposition of tetraalkylphosphonium halides is generally understood to proceed through two primary mechanisms: Hofmann elimination and nucleophilic substitution (retro-quaternization).

Hofmann Elimination

In the presence of a strong base (which can be the bromide anion itself at elevated temperatures), a proton is abstracted from a β-carbon of one of the octyl chains, leading to the formation of an alkene (1-octene), a tertiary phosphine (B1218219) (trioctylphosphine), and hydrogen bromide. The bulky nature of the tetraoctylphosphonium cation sterically hinders the abstraction of a proton from a more substituted carbon, favoring the formation of the terminal alkene (Hofmann's rule).[1][2]

Nucleophilic Substitution (Retro-Quaternization)

The bromide anion can also act as a nucleophile, attacking one of the α-carbons of the octyl chains. This results in the formation of 1-bromooctane (B94149) and trioctylphosphine.

At elevated temperatures, hazardous decomposition products may be generated, including carbon monoxide, carbon dioxide, and fumes of phosphorus and bromine compounds.[3]

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for Thermal Analysis of this compound.

Proposed Thermal Decomposition Pathways

Caption: Proposed Thermal Decomposition Pathways of this compound.

References

In-depth Technical Guide: ¹H and ¹³C NMR Spectra of Tetraoctylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tetraoctylphosphonium bromide. The information contained herein is intended to support research, development, and quality control activities involving this compound.

Introduction

This compound is a quaternary phosphonium (B103445) salt, a class of compounds often utilized as phase-transfer catalysts, ionic liquids, and antimicrobial agents. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure and dynamics of such compounds. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, including tabulated spectral data, a representative experimental protocol, and a structural diagram illustrating the chemical environments of the nuclei.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| P-(CH₂-CH₂-...)₄ | ~2.35 | Multiplet |

| ...-CH₂-CH₂-CH₃ | ~1.45 | Multiplet |

| Bulk -(CH₂)₅- | ~1.27 | Broad Multiplet |

| ...-CH₂-CH₃ | 0.88 | Triplet |

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Signal Assignment | Chemical Shift (δ, ppm) |

| P-CH₂-... | ~31.5 |

| P-CH₂-CH₂-... | ~29.0 |

| ...-CH₂-CH₂-CH₂-P | ~22.5 |

| ...-CH₂-CH₃ | ~14.0 |

| Other -(CH₂)- | ~31.0, ~29.2, ~22.6 |

Experimental Protocols

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard practices for the NMR analysis of phosphonium salts and ionic liquids.

1. Sample Preparation

-

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tube

-

Vortex mixer

-

Pipette

-

-

Procedure:

-

Weigh the desired amount of this compound and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Vortex the mixture until the solid is completely dissolved.

-

Carefully transfer the solution into a 5 mm NMR tube using a pipette.

-

2. NMR Data Acquisition

-

Instrumentation:

-

A high-resolution NMR spectrometer operating at a magnetic field strength of 9.4 T (corresponding to a ¹H frequency of 400 MHz and a ¹³C frequency of 100 MHz) or higher.

-

A 5 mm broadband probe.

-

-

¹H NMR Parameters (Representative):

-

Pulse Program: Standard single-pulse experiment (e.g., zg30)

-

Number of Scans: 16 to 64

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time (aq): 4.0 s

-

Spectral Width (sw): 20 ppm

-

Temperature: 298 K

-

-

¹³C NMR Parameters (Representative):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

-

Number of Scans: 1024 to 4096 (or more, depending on concentration)

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): 1.0 s

-

Spectral Width (sw): 250 ppm

-

Decoupling: Broadband proton decoupling (e.g., garp)

-

Temperature: 298 K

-

3. Data Processing

-

Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.

-

Perform Fourier transformation.

-

Phase correct the spectra manually.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking to determine the chemical shifts of all signals.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound and highlights the distinct chemical environments of the proton and carbon atoms, which give rise to the observed NMR signals.

Molecular structure of this compound.

An In-depth Technical Guide to the Safety, Handling, and Toxicity of Tetraoctylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and toxicity information for tetraoctylphosphonium bromide (CAS No. 23906-97-0). The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for laboratory and drug development settings.

Chemical and Physical Properties

This compound is a quaternary phosphonium (B103445) salt. Its physical and chemical properties are crucial for understanding its behavior and for safe handling.

| Property | Value | Source |

| Molecular Formula | C₃₂H₆₈BrP | [1][2][3] |

| Molecular Weight | 563.76 g/mol | [2] |

| Appearance | White to off-white or pale yellow solid | [2][4] |

| Melting Point | 38-45 °C | [2][4] |

| Flash Point | 121 °C (249.8 °F) | |

| pH | <3 (50 g/L in H₂O) | |

| Storage Temperature | 2-30°C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | GHS05 | Danger |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | GHS05 | Danger |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Source:[1]

Toxicity Data

The primary available acute toxicity data is for oral exposure in rats.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 2800 mg/kg |

Source:[4]

Safety and Handling

Proper handling and storage procedures are essential to minimize risk.

A generalized workflow for selecting and using appropriate PPE when handling this compound is outlined below.

References

Tetraoctylphosphonium Bromide: An In-depth Technical Guide to a High-Performance Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetraoctylphosphonium bromide (TOPB) as a phase transfer catalyst (PTC). While specific quantitative data and detailed experimental protocols for TOPB are not extensively available in publicly accessible literature, this guide leverages data from closely related and well-studied phosphonium (B103445) salt catalysts, such as tetrabutylphosphonium (B1682233) bromide (TBPB), to illustrate its potential applications and performance. The principles and mechanisms discussed are broadly applicable to TOPB, which, due to its longer alkyl chains, is expected to exhibit enhanced lipophilicity and potentially higher thermal stability, making it a valuable tool in various synthetic applications.

Introduction to Phase Transfer Catalysis and the Role of this compound

Phase transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically a solid or aqueous phase and an organic phase.[1] A phase transfer catalyst, such as this compound, functions by transporting a reactant, usually an anion, from the aqueous or solid phase into the organic phase where the reaction can proceed.[2]

The catalytic cycle, as depicted below, involves the phosphonium cation pairing with the reactant anion, rendering it soluble in the organic medium.[2] Once in the organic phase, the "naked" anion is highly reactive, leading to accelerated reaction rates. After the reaction, the phosphonium cation transports the leaving group back to the aqueous or solid phase, completing the cycle.

Mechanism of Phase Transfer Catalysis

Caption: General mechanism of phase transfer catalysis.

Phosphonium salts, like TOPB, are often preferred over their ammonium (B1175870) counterparts due to their higher thermal stability and the formation of looser ion pairs with the reacting anion, which can lead to increased reactivity.[3] The tetraoctyl substitution in TOPB provides significant lipophilicity, enhancing its solubility and function in the organic phase.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 23906-97-0 | |

| Molecular Formula | C₃₂H₆₈BrP | |

| Molecular Weight | 563.76 g/mol | |

| Appearance | Solid | |

| Melting Point | 40-45 °C | |

| Flash Point | 121 °C |

Applications and Performance Data

While specific data for this compound is limited, the following sections present representative data for similar phosphonium-based phase transfer catalysts in key organic transformations. It is anticipated that TOPB would exhibit comparable or potentially superior performance in these reactions due to its enhanced lipophilicity.

Dehydrohalogenation Reactions

Dehydrohalogenation is a common application for phase transfer catalysts. The catalyst facilitates the transfer of a base from the aqueous phase to the organic phase to eliminate a hydrogen halide from an alkyl halide, forming an alkene. Phosphonium salts are known to be effective catalysts for these reactions.

Note: The following data is for a representative dehydrohalogenation reaction and may not specifically involve this compound.

| Substrate | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromooctane | 50% NaOH | TBPB | Toluene | 80 | 2 | 95 |

| 1,2-Dibromodecane | 50% KOH | TBPB | Chlorobenzene | 90 | 3 | 92 |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions, such as the Williamson ether synthesis and cyanation reactions, are significantly accelerated by phase transfer catalysts. The catalyst transports the nucleophile (e.g., alkoxide, cyanide) into the organic phase to react with the alkyl halide.

Note: The following data is for representative nucleophilic substitution reactions and may not specifically involve this compound.

Williamson Ether Synthesis

| Alkyl Halide | Alcohol | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzyl chloride | Phenol | 50% NaOH | TBPB | Dichloromethane | 40 | 4 | 98 |

| 1-Bromobutane | Ethanol | Solid KOH | TBPB | Toluene | 70 | 6 | 85 |

Cyanation Reactions

| Alkyl Halide | Cyanide Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromooctane | KCN | TBPB | Toluene/H₂O | 100 | 5 | 93 |

| Benzyl bromide | NaCN | TBPB | Acetonitrile/H₂O | 80 | 2 | 99 |

Experimental Protocols

The following are generalized experimental protocols for reactions where this compound could be employed as a phase transfer catalyst. These protocols are based on established procedures for similar catalysts and should be optimized for specific substrates and conditions.

General Procedure for a Liquid-Liquid Phase Transfer Catalyzed Reaction (e.g., Williamson Ether Synthesis)

Caption: Experimental workflow for a typical liquid-liquid PTC reaction.

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl halide (1.0 equiv) and an appropriate organic solvent (e.g., toluene, dichloromethane).

-

Add this compound (0.01-0.05 equiv).

-

Add an aqueous solution of the nucleophile (e.g., sodium phenoxide, 1.2-2.0 equiv, in water).

-

Heat the biphasic mixture to the desired temperature with vigorous stirring to ensure adequate mixing of the phases.

-

Monitor the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford the desired product.

General Procedure for a Solid-Liquid Phase Transfer Catalyzed Reaction (e.g., Cyanation)

Caption: Experimental workflow for a typical solid-liquid PTC reaction.

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl halide (1.0 equiv), the solid nucleophile (e.g., potassium cyanide, 1.5 equiv), and an appropriate organic solvent (e.g., acetonitrile, toluene).

-

Add this compound (0.01-0.05 equiv).

-

Heat the suspension to the desired temperature with vigorous stirring.

-

Monitor the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Wash the filter cake with a small amount of fresh solvent.

-

Combine the filtrate and the washings and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired product.

Conclusion

This compound is a promising phase transfer catalyst with potential advantages in terms of thermal stability and lipophilicity. While specific performance data is not widely published, its structural similarity to other well-established phosphonium salt catalysts suggests its utility in a broad range of organic transformations, including dehydrohalogenations and nucleophilic substitutions. The provided generalized protocols and mechanistic diagrams serve as a valuable starting point for researchers and drug development professionals looking to employ this catalyst in their synthetic endeavors. Further research into the specific applications and quantitative performance of this compound is warranted to fully elucidate its capabilities.

References

An In-depth Technical Guide on the Role of Tetraoctylphosphonium Bromide in Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraoctylphosphonium bromide, [P₈₈₈₈][Br] or TOPB, is a quaternary phosphonium (B103445) salt that has garnered significant attention as a versatile component in the formulation of ionic liquids (ILs) and deep eutectic solvents (DESs). Its unique molecular structure, characterized by a central phosphorus atom bonded to four long octyl chains, imparts a high degree of lipophilicity and thermal stability.[1] These properties make it an ideal candidate for a wide range of applications, including as a phase-transfer catalyst (PTC), a precursor for hydrophobic ILs, and an extractant in hydrometallurgy for the separation of heavy and rare-earth metals.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role in ionic liquids.

Synthesis and Physicochemical Properties

Synthesis

The synthesis of this compound typically involves the quaternization of trioctylphosphine (B1581425) with 1-bromooctane. While specific industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be conceptualized as a nucleophilic substitution reaction.

Experimental Protocol: Generalized Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add equimolar amounts of trioctylphosphine and 1-bromooctane. A suitable solvent, such as acetonitrile (B52724) or toluene, can be used to facilitate the reaction, although solvent-free methods are also employed.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred vigorously under an inert nitrogen atmosphere for several hours to days, depending on the scale and desired conversion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy, observing the shift of the phosphine (B1218219) peak to the corresponding phosphonium salt peak.

-

Purification: After the reaction is complete, the solvent (if used) is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by washing with a non-polar solvent to remove any unreacted starting materials. The final product is a white to off-white crystalline solid.[1]

-

Characterization: The purity and identity of the synthesized this compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, and FTIR spectroscopy, as well as elemental analysis.[2][3][4]

Physicochemical Properties

This compound exhibits a unique set of physicochemical properties that are critical to its function in ionic liquids. The long alkyl chains contribute to its low melting point and high lipophilicity.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₆₈BrP | [2] |

| Molecular Weight | 563.76 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 40-45 °C | |

| Flash Point | 121 °C | |

| pH (50 g/L in H₂O) | <3 | [5] |

| Density (at 318.15 K) | Lower than imidazolium-based ILs | [6] |

Table 1: Physicochemical Properties of this compound

Role in Ionic Liquids and Deep Eutectic Solvents

This compound serves as a fundamental building block for the creation of hydrophobic ionic liquids. By exchanging the bromide anion with other anions (e.g., bis(trifluoromethylsulfonyl)imide), a wide range of ILs with tailored properties can be synthesized. These phosphonium-based ILs are known for their high thermal stability and hydrophobicity.[1]

Furthermore, this compound can act as a hydrogen bond acceptor (HBA) in the formation of deep eutectic solvents (DESs).[7][8][9] DESs are mixtures of an HBA and a hydrogen bond donor (HBD) that exhibit a significant depression in melting point compared to the individual components. These solvents are gaining traction as greener alternatives to traditional organic solvents and ionic liquids due to their low cost, ease of preparation, and often lower toxicity.[8][9]

Applications in Research and Development

Phase-Transfer Catalysis

The pronounced lipophilicity of the tetraoctylphosphonium cation makes it an exceptionally effective phase-transfer catalyst (PTC), particularly in reactions involving highly non-polar organic media.[1] It facilitates the transfer of anionic reactants from an aqueous or solid phase into an organic phase where the reaction occurs. This is crucial for enhancing reaction rates and yields in multiphase systems.[10]

Experimental Workflow: Phase-Transfer Catalyzed Reaction

Solvent Extraction in Hydrometallurgy

A significant application of this compound-based ionic liquids is in the solvent extraction of metals.[1] The large, lipophilic cation forms stable ion pairs with metal-anion complexes, facilitating their extraction from aqueous solutions into the ionic liquid phase. This is particularly effective for the separation and recovery of valuable metals, including heavy metals, platinum-group metals, and rare-earth elements.[1][11]

Experimental Protocol: Metal Ion Extraction

-

Preparation of Phases: The aqueous phase is prepared by dissolving the metal salts in an acidic solution (e.g., HCl or HNO₃). The organic phase consists of the tetraoctylphosphonium-based ionic liquid, which may be diluted in a suitable organic solvent like kerosene.

-

Extraction: The aqueous and organic phases are mixed in a separatory funnel and shaken vigorously for a specific contact time to allow for the transfer of the metal ions.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Analysis: The concentration of the metal ions in both the aqueous and organic phases is determined using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) to calculate the extraction efficiency.

-

Stripping: The metal ions can be recovered from the organic phase by treating it with a suitable stripping agent (e.g., a more concentrated acid or a complexing agent), which reverses the extraction process.

Role in Drug Development

While direct applications in drug formulations are less common, the principles underlying the use of this compound in ionic liquids are relevant to drug development. For instance, ionic liquids are being explored as novel drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.[12] The ability to tune the physicochemical properties of ionic liquids by selecting appropriate cations, such as tetraoctylphosphonium, and anions is a key advantage. Furthermore, the use of phosphonium-based compounds in phase-transfer catalysis is analogous to their potential role in facilitating the transport of drug molecules across biological membranes.

Safety and Environmental Considerations

This compound is classified as a hazardous substance, causing severe skin burns and eye damage.[2][5] Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, should be worn when handling this compound. It is also important to consider the environmental impact. While some ionic liquids are touted as "green" solvents, their toxicity and biodegradability can vary widely depending on the cation and anion.[13][14] The long alkyl chains of the tetraoctylphosphonium cation can contribute to its persistence in the environment. Therefore, proper disposal and waste management are crucial.

Conclusion

This compound is a highly versatile quaternary phosphonium salt with a significant role in the field of ionic liquids. Its unique combination of high lipophilicity, thermal stability, and catalytic activity makes it an invaluable tool for researchers and scientists in various disciplines. From enhancing chemical reactions through phase-transfer catalysis to enabling the separation of valuable metals in hydrometallurgy, and inspiring novel approaches in drug delivery, the applications of this compound and the ionic liquids derived from it continue to expand. A thorough understanding of its synthesis, properties, and safe handling is essential for harnessing its full potential in scientific and industrial applications.

References

- 1. High-Purity this compound | CAS 23906-97-0 | Aure Chemical [aurechem.com]

- 2. This compound | C32H68BrP | CID 3015167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Thermophysical properties of phosphonium-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tetrabutylammonium bromide-based hydrophobic deep eutectic solvent for the extraction and separation of dihydromyricetin from vine tea and its inhibitory efficiency against xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. lirias.kuleuven.be [lirias.kuleuven.be]

- 12. mdpi.com [mdpi.com]

- 13. Ecotoxicity and biodegradability of new brominated flame retardants: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using Tetraoctylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions utilizing tetraoctylphosphonium bromide as a phase-transfer catalyst. This document is intended to guide researchers in leveraging this efficient catalytic system for the synthesis of a variety of organic molecules.

Introduction to Phase-Transfer Catalysis with this compound

Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1] This methodology is particularly valuable for nucleophilic substitution reactions where an anionic nucleophile, often soluble only in an aqueous phase, needs to react with an organic substrate soluble in a non-polar organic solvent. The phase-transfer catalyst, in this case, this compound, acts as a shuttle, transporting the nucleophile from the aqueous or solid phase into the organic phase where the reaction can proceed.[1]

This compound is a quaternary phosphonium (B103445) salt that offers several advantages as a phase-transfer catalyst. Phosphonium salts, in general, exhibit greater thermal stability and are often more effective catalysts than their ammonium (B1175870) counterparts, leading to higher reaction rates and yields. The lipophilic nature of the four octyl chains in this compound enhances its solubility in the organic phase, thereby increasing the efficiency of nucleophile transport.

Core Applications in Nucleophilic Substitution

This compound is an effective catalyst for a range of S(_N)2 reactions, including:

-

Cyanation: The synthesis of nitriles from alkyl halides.

-

Azidation: The formation of alkyl azides.

-

Williamson Ether Synthesis: The synthesis of ethers from alkyl halides and alkoxides or phenoxides.

These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Data Presentation: Performance of Phosphonium Salt Catalysts

Table 1: Alkylation of Sodium Benzoate with Butyl Bromide

| Catalyst Type | Catalyst | Reaction Time (minutes) | Conversion (%) |

| Phosphonium-Based | Tetraphenylphosphonium Bromide | 60 | 98 |

| Ammonium-Based | Aliquat 336 | 60 | 92 |

| Ammonium-Based | Tetrabutylammonium Bromide (TBAB) | 60 | 91 |

This table illustrates the higher conversion achieved with a phosphonium-based catalyst compared to common ammonium-based catalysts under similar conditions.[2]

Table 2: Representative Yields for Nucleophilic Substitution of 1-Bromooctane (B94149)

| Nucleophile | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

CN | 1-Cyanooctane | Aliquat 336 | - | 105 | 2 | 95 |

N(_3) | 1-Azidooctane | Aliquat 336 | Water | 100 | 2.5 | 94 |

PhO | Octyl phenyl ether | Tetrabutylammonium Bromide | Toluene (B28343) | 70 | 4 | >95 |

This table presents typical yields for nucleophilic substitution reactions of 1-bromooctane using common phase-transfer catalysts. While not this compound, these results are representative of the high efficiencies achievable with PTC.

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions using this compound as a phase-transfer catalyst.

Protocol 1: Synthesis of 1-Cyanooctane (Nitrile Synthesis)

Materials:

-

1-Bromooctane

-

Sodium cyanide (NaCN)

-

This compound

-

Toluene

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromooctane (e.g., 50 mmol, 1.0 eq), sodium cyanide (e.g., 75 mmol, 1.5 eq), this compound (e.g., 2.5 mmol, 0.05 eq), and toluene (100 mL).

-

Add 50 mL of water to the flask.

-

Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 1-cyanooctane.

Protocol 2: Synthesis of 1-Azidooctane (Azide Synthesis)

Materials:

-

1-Bromooctane

-

Sodium azide (B81097) (NaN(_3))

-

This compound

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask fitted with a magnetic stir bar and reflux condenser, combine 1-bromooctane (e.g., 50 mmol, 1.0 eq), sodium azide (e.g., 75 mmol, 1.5 eq), and this compound (e.g., 2.5 mmol, 0.05 eq).

-

Add 100 mL of water to the flask.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Maintain the reaction at this temperature and monitor its progress by TLC or GC. The reaction is generally complete within 2-3 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with water (50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 1-azidooctane.

-

Further purification can be achieved by vacuum distillation.

Protocol 3: Synthesis of Octyl Phenyl Ether (Williamson Ether Synthesis)

Materials:

-

1-Bromooctane

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

This compound

-

Toluene

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve phenol (e.g., 55 mmol, 1.1 eq) in a 50% aqueous solution of sodium hydroxide (50 mL).

-

Add 1-bromooctane (e.g., 50 mmol, 1.0 eq) and this compound (e.g., 2.5 mmol, 0.05 eq) to the flask.

-

Add 50 mL of toluene.

-

Heat the biphasic mixture to 70-80 °C with vigorous stirring.

-

Monitor the disappearance of the starting materials by TLC or GC. The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction to room temperature.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with 1 M NaOH solution (2 x 50 mL) to remove unreacted phenol, followed by water (50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The resulting crude octyl phenyl ether can be purified by vacuum distillation.

Mandatory Visualizations

Caption: Mechanism of Phase-Transfer Catalysis.

Caption: Experimental Workflow for PTC Nucleophilic Substitution.

References

Application of Tetraoctylphosphonium Bromide in Polymerization Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraoctylphosphonium bromide (TOPB) is a quaternary phosphonium (B103445) salt that has emerged as a versatile and effective catalyst in various polymerization reactions. Its unique properties, including high thermal stability and solubility in a range of organic solvents, make it an excellent candidate for phase transfer catalysis, initiation of ring-opening polymerizations, and as a component in controlled/living polymerization systems. This document provides detailed application notes and protocols for the use of TOPB and its close structural analog, tetraoctylammonium bromide (TOAB), in polymerization reactions, with a focus on providing reproducible experimental procedures and quantitative data to aid researchers in the synthesis of well-defined polymers.

The following sections will delve into the application of these catalysts in the controlled anionic polymerization of epoxides, a key class of monomers for the synthesis of functional polyethers. The provided protocols are based on established research and are intended to serve as a comprehensive guide for laboratory implementation.

Application in Living/Controlled Anionic Polymerization of Epichlorohydrin (B41342)

A prominent application of tetraalkyl onium halides is in the living/controlled anionic ring-opening polymerization of epoxides. Specifically, the combination of a tetraalkylammonium or phosphonium salt with a trialkylaluminum has been demonstrated to be a highly efficient initiating system. This system allows for the synthesis of poly(epichlorohydrin) (PECH) with controlled molecular weights and narrow molecular weight distributions (polydispersity index, PDI < 1.23).[1]

The mechanism involves the formation of a less nucleophilic aluminate complex between the onium salt and the trialkylaluminum. Concurrently, the trialkylaluminum, present in slight excess, acts as a Lewis acid to activate the epoxide monomer, rendering it more susceptible to nucleophilic attack by the growing polymer chain. This "monomer-activated" mechanism is key to achieving a controlled polymerization process.

Logical Workflow for Controlled Anionic Polymerization

Caption: Workflow for the controlled anionic polymerization of epichlorohydrin.

Quantitative Data Summary

The following table summarizes the results from the controlled polymerization of epichlorohydrin (ECH) using the tetraoctylammonium bromide (TOAB)/triisobutylaluminum (i-Bu3Al) initiating system. This data is representative of the level of control achievable with this type of catalytic system.

| Entry | [ECH]₀ (mol/L) | [ECH]₀/[TOAB]₀ | [i-Bu₃Al]₀/[TOAB]₀ | Temp (°C) | Time (h) | Conversion (%) | Mₙ (exp) ( g/mol ) | Mₙ (theor) ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | 2.0 | 100 | 1.5 | 0 | 2 | 98 | 9,100 | 9,080 | 1.15 |

| 2 | 2.0 | 200 | 1.5 | 0 | 4 | 99 | 18,500 | 18,300 | 1.18 |

| 3 | 2.0 | 400 | 1.5 | 0 | 8 | 97 | 36,200 | 36,000 | 1.20 |

| 4 | 1.0 | 800 | 2.0 | 20 | 24 | 95 | 70,300 | 74,000 | 1.23 |

Mₙ (exp) determined by size exclusion chromatography (SEC). Mₙ (theor) = ([ECH]₀/[TOAB]₀) × Mₙ(ECH) × conversion + Mₙ(initiator).

Experimental Protocols

The following protocols are adapted from the literature for the controlled anionic polymerization of epichlorohydrin.[1] Researchers should adapt these protocols based on their specific experimental setup and safety procedures.

Materials

-

This compound (TOPB) or Tetraoctylammonium bromide (TOAB) (CAS: 23906-97-0 or 145-73-3, respectively): Purified by recrystallization from ethyl acetate (B1210297) and dried under vacuum at 40 °C for 48 hours.

-

Triisobutylaluminum (i-Bu₃Al) : Handled as a solution in heptane (B126788) (e.g., 1.0 M) under an inert atmosphere.

-

Epichlorohydrin (ECH) : Distilled over calcium hydride under reduced pressure and stored over molecular sieves under an inert atmosphere.

-

Toluene (B28343) (solvent) : Dried by refluxing over sodium/benzophenone ketyl and distilled under an inert atmosphere.

-

Methanol (terminating agent) : Anhydrous grade.

Protocol for Homopolymerization of Epichlorohydrin

Caption: Experimental workflow for homopolymerization of epichlorohydrin.

-

Reactor Preparation: A glass reactor equipped with a magnetic stirrer is dried under vacuum and flame-treated to remove moisture. The reactor is then cooled to room temperature under a stream of dry argon or nitrogen.

-

Initiating System Preparation:

-

This compound (or tetraoctylammonium bromide) is introduced into the reactor.

-

Anhydrous toluene is added to dissolve the onium salt.

-

The reactor is cooled to 0 °C in an ice bath.

-

The triisobutylaluminum solution in heptane is added dropwise to the stirred solution. The mixture is stirred for an additional 15 minutes to ensure the formation of the aluminate complex.

-

-

Polymerization:

-

The desired amount of purified epichlorohydrin is added to the initiating system via a syringe.

-

The reaction is allowed to proceed at the desired temperature (e.g., 0 °C or 20 °C) for a specified time.

-

Aliquots may be withdrawn periodically under inert atmosphere to monitor the monomer conversion by gas chromatography (GC) or ¹H NMR spectroscopy.

-

-

Termination and Polymer Isolation:

-

The polymerization is terminated by the addition of a small amount of methanol.

-

The polymer is isolated by precipitation in a large volume of methanol.

-

The precipitated polymer is recovered by filtration, washed with methanol, and dried under vacuum at 40 °C to a constant weight.

-

Protocol for Block Copolymerization of Propylene (B89431) Oxide and Epichlorohydrin

This system can also be utilized for the synthesis of block copolymers.

-

First Block Synthesis: Follow steps 1-3 of the homopolymerization protocol to polymerize the first monomer (e.g., propylene oxide).

-

Second Monomer Addition: Once the desired conversion of the first monomer is reached (as determined by in-situ monitoring), a solution of the second monomer (e.g., epichlorohydrin) in anhydrous toluene is added to the living polymer solution.

-

Second Block Polymerization: The reaction is allowed to proceed until the desired conversion of the second monomer is achieved.

-